1-Octene

説明

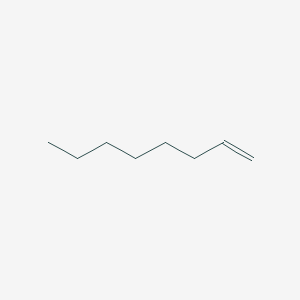

Structure

3D Structure

特性

IUPAC Name |

oct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKAKUADMBZCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16, Array | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26746-84-9, 25068-25-1, 18602-27-2 | |

| Record name | 1-Octene, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26746-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25068-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18602-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025804 | |

| Record name | 1-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-octene appears as a colorless liquid. Flash point 70 °F. Insoluble in water and less dense (at about 6 lb / gal) than water. Hence floats on water. Vapors are heavier than air and may settle in depressions. Reported to biodegrade very slowly. Used in organic synthesis, surfactants, and plasticizers., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Petroleum-like aroma | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Octene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

250.3 °F at 760 mmHg (USCG, 1999), 121.2 °C @ 760 mm Hg, 123 °C | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

70 °F (USCG, 1999), 10 °C, 70 °F (21 °C) (OPEN CUP), 10 °C c.c. | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with ethanol, ether, Miscible in ethanol; soluble in ethyl ether and acetone, In water, 4.1 mg/l @ 25 °C, 0.0041 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0004, Practically insoluble to insoluble, Slightly soluble (in ethanol) | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Octene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.715 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7149 @ 20 °C/4 °C, Relative density (water = 1): 0.7, 0.718-0.722 | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.87 (AIR= 1), Relative vapor density (air = 1): 3.9 | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

17.4 [mmHg], 17.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2 | |

| Record name | 1-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

111-66-0, 25377-83-7, 68527-00-4 | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-OCTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C8-9 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkenes, C8-9 α- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5VK21B9RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Octene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-151 °F (USCG, 1999), -101.7 °C, -102 °C | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Octene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Octene via Ethylene Oligomerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective synthesis of 1-octene, a crucial comonomer in the production of linear low-density polyethylene (B3416737) (LLDPE) and other high-value polymers, is a pivotal process in the petrochemical industry. This technical guide provides an in-depth exploration of the synthesis of 1-octene through the selective tetramerization of ethylene (B1197577). It details the core principles, catalytic systems, reaction mechanisms, and experimental protocols relevant to researchers and professionals in chemistry and materials science. The guide emphasizes chromium-based catalysts, particularly those supported by diphosphinoamine (PNP) ligands, which have demonstrated remarkable activity and selectivity for 1-octene. Quantitative data on catalyst performance under various conditions are systematically presented, and detailed experimental and analytical procedures are provided to facilitate reproducible research in this field.

Introduction

Linear alpha-olefins (LAOs) are key intermediates in the chemical industry, with applications ranging from polymer production to the synthesis of plasticizers, detergents, and lubricants.[1] Among the LAOs, 1-hexene (B165129) and 1-octene are in particularly high demand as comonomers for LLDPE, as they impart superior tensile strength, impact resistance, and tear resistance to the resulting polymer.[2][3] The traditional method of producing LAOs through ethylene oligomerization often yields a broad distribution of products, necessitating costly separation processes.[2] Consequently, the development of highly selective catalysts for the targeted synthesis of specific LAOs, such as 1-octene, is a significant area of academic and industrial research.

Chromium-based catalysts have emerged as the most effective systems for the selective oligomerization of ethylene to 1-hexene and 1-octene.[1][2] The selectivity of these catalysts can be finely tuned by modifying the ligand environment around the chromium center. This guide focuses on the synthesis of 1-octene via ethylene tetramerization, a process that has been successfully commercialized, notably by Sasol.[4][5]

Catalytic Systems for 1-Octene Synthesis

The selective tetramerization of ethylene to 1-octene is predominantly achieved using homogeneous catalyst systems composed of a chromium source, a ligand, and a co-catalyst.

-

Chromium Source: A common precursor is Chromium(III) acetylacetonate (B107027) (Cr(acac)₃), although other sources like CrCl₃(THF)₃ can also be used.[6][7]

-

Ligands: Diphosphinoamine (PNP) ligands, with the general formula (R₂)₂PN(R')P(R₂)₂, are central to achieving high selectivity for 1-octene. The electronic and steric properties of the substituents (R and R') on the phosphorus and nitrogen atoms significantly influence catalyst activity and selectivity.[6][7]

-

Co-catalyst: Methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO) are widely used as co-catalysts. They act as alkylating agents and activators for the chromium precursor.[6][8] The ratio of aluminum to chromium (Al/Cr) is a critical parameter affecting catalyst performance.[3]

Reaction Mechanism

The selective formation of 1-octene over chromium-based catalysts is generally understood to proceed via a metallacyclic mechanism, which deviates from the classical Cossee-Arlman mechanism that leads to a broad distribution of olefins.[2][9]

The key steps in the proposed metallacyclic mechanism for 1-octene formation are:

-

Catalyst Activation: The chromium precursor reacts with the co-catalyst (e.g., MAO) to form a catalytically active species.

-

Oxidative Coupling: Two ethylene molecules coordinate to the chromium center and undergo oxidative coupling to form a five-membered chromacyclopentane intermediate.

-

Ethylene Insertion: A third ethylene molecule inserts into the chromacyclopentane ring, expanding it to a seven-membered chromacycloheptane.

-

Second Ethylene Insertion: A fourth ethylene molecule inserts into the chromacycloheptane ring to form a nine-membered chromacyclononane.

-

β-Hydride Elimination and Reductive Elimination: The chromacyclononane intermediate undergoes β-hydride elimination followed by reductive elimination to release 1-octene and regenerate the active catalytic species.

The selectivity towards 1-octene versus other oligomers (like 1-hexene) is determined by the relative rates of ethylene insertion and β-hydride elimination from the metallacyclic intermediates.[10]

Quantitative Data on Catalyst Performance

The following tables summarize the performance of various chromium-based catalyst systems for the selective synthesis of 1-octene from ethylene.

Table 1: Effect of Ligand Structure on Catalyst Performance

| Ligand | Catalyst System | Temp. (°C) | Pressure (bar) | Activity ( kg/gCr ·h) | 1-Octene Selectivity (wt%) | 1-Hexene Selectivity (wt%) | PE (wt%) | Reference |

| iPrN(PPh₂)₂ | Cr(acac)₃/MMAO | 45 | 45 | 458.2 | 90.9 (combined with 1-hexene) | - | 0.1 | [8] |

| (Ph₂P)₂N(CH₂CH₂F₂) | {[Ph₂PN(R)PPh₂]CrCl₂(μ-Cl)}₂/MAO | 45 | 45 | 75.6 | Non-selective | - | - | [7] |

| (Ph₂P)₂N(CH₂CH(CH₃)₂) | {[Ph₂PN(R)PPh₂]CrCl₂(μ-Cl)}₂/MMAO | 45 | 45 | 198.3 | 76.4 (combined with 1-hexene) | - | 0.2 | [7] |

| P-alkenyl PNP | Cr(acac)₃/MMAO-3A | 60 | 40 | 1256 | 65.5 | 26.0 | - | [6] |

| Binuclear PNP | Cr(acac)₃/MAO | 40 | 50 | 3887.7 | 60.6 | 23.9 | - | [3][11] |

Table 2: Effect of Reaction Conditions on Catalyst Performance with a Binuclear PNP/Cr(acac)₃/MAO System

| Parameter | Value | Activity ( kg/gCr ·h) | 1-Octene Selectivity (wt%) | 1-Hexene Selectivity (wt%) | Reference |

| Temperature (°C) | 30 | 2500 | 55 | 30 | [3] |

| 40 | 3262.4 | 60.6 | 25 | [3] | |

| 50 | 3000 | 58 | 28 | [3] | |

| 60 | 2800 | 50 | 35 | [3] | |

| Pressure (bar) | 30 | 2800 | 55 | 30 | [3] |

| 40 | 3262.4 | 60.6 | 25 | [3] | |

| 50 | 3887.7 | 60.6 | 23.9 | [3][11] | |

| Al/Cr Molar Ratio | 500 | 2000 | 50 | 35 | [3] |

| 1000 | 3262.4 | 60.6 | 25 | [3] | |

| 1500 | 3500 | 58 | 28 | [3] |

Experimental Protocols

General Considerations for Synthesis

All manipulations involving air- and moisture-sensitive compounds should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and deoxygenated prior to use.

Synthesis of a Representative PNP Ligand (e.g., iPrN(PPh₂)₂)

A detailed procedure for the synthesis of a specific PNP ligand can be found in the supporting information of relevant literature.[12] A general approach involves the reaction of a primary amine with chlorodiphenylphosphine.

General Procedure for Ethylene Tetramerization

The following is a generalized protocol for a batch ethylene tetramerization reaction.

Materials:

-

Chromium(III) acetylacetonate (Cr(acac)₃)

-

Diphosphinoamine (PNP) ligand

-

Modified methylaluminoxane (MMAO-3A) solution in toluene (B28343)

-

Anhydrous toluene (or other suitable solvent like methylcyclohexane)

-

High-purity ethylene

-

Pressurized reaction vessel (e.g., Parr autoclave) equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.

Procedure:

-

Reactor Preparation: The reactor is thoroughly cleaned, dried in an oven, and then purged with an inert gas (nitrogen or argon) while cooling.

-

Catalyst Preparation (in situ):

-

In a Schlenk flask under an inert atmosphere, dissolve the desired amount of Cr(acac)₃ and the PNP ligand in anhydrous toluene. The molar ratio of ligand to chromium is typically around 1:1 to 1.2:1.

-

Stir the solution for a specified time to allow for complex formation.

-

-

Reaction Setup:

-

Transfer the catalyst solution to the reactor under an inert atmosphere.

-

Add the desired amount of co-catalyst (MMAO-3A) to the reactor. The Al/Cr molar ratio is a critical parameter and typically ranges from 300:1 to 1500:1.[3]

-

Seal the reactor and purge with ethylene gas several times.

-

-

Oligomerization Reaction:

-

Pressurize the reactor with ethylene to the desired pressure (e.g., 40-50 bar).

-

Heat the reactor to the desired temperature (e.g., 40-60 °C) while stirring.

-

Maintain a constant ethylene pressure throughout the reaction by feeding ethylene as it is consumed.

-

Run the reaction for the desired time (e.g., 10-30 minutes).

-

-

Reaction Quenching and Product Analysis:

-

Cool the reactor to room temperature and carefully vent the excess ethylene.

-

Quench the reaction by adding a small amount of an alcohol (e.g., ethanol (B145695) or isopropanol).

-

Take a sample of the liquid product for analysis by gas chromatography (GC).

-

Product Analysis by Gas Chromatography (GC-FID)

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for hydrocarbon analysis (e.g., a PLOT Al₂O₃ "M" deactivated column).[13]

Procedure:

-

Sample Preparation: Dilute the reaction mixture with a suitable solvent (e.g., hexane) and add an internal standard (e.g., n-dodecane) for quantification.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium or Hydrogen.

-

-

Analysis: Inject the prepared sample into the GC. Identify the products (1-butene, 1-hexene, 1-octene, etc.) by comparing their retention times with those of authentic standards. Quantify the products based on their peak areas relative to the internal standard. Polyethylene, if formed, will precipitate and can be collected, dried, and weighed.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metallacyclic mechanism for 1-octene synthesis.

Caption: General experimental workflow for 1-octene synthesis.

Conclusion

The selective synthesis of 1-octene via ethylene tetramerization represents a significant advancement in catalysis and polymer science. Chromium-based catalysts, particularly those modified with PNP ligands, have demonstrated high activity and selectivity, making this a commercially viable process. This guide has provided a comprehensive overview of the key aspects of this technology, including the catalytic systems, reaction mechanism, and detailed experimental procedures. The presented data and protocols offer a valuable resource for researchers and professionals seeking to engage in and advance the field of olefin oligomerization. Further research into novel ligand design and process optimization will continue to drive innovation in the on-purpose production of valuable alpha-olefins.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethylene tetramerization: a new route to produce 1-octene in exceptionally high selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly active chromium-based selective ethylene tri-/tetramerization catalysts supported by alkenylphosphanyl PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Chromium-Based Complexes Bearing N-Substituted Diphosphinoamine Ligands for Ethylene Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Spectral studies of a Cr(PNP)-MAO system for selective ethylene trimerization catalysis: searching for the active species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isotopic labelling in ethylene oligomerization: addressing the issue of 1-octene vs. 1-hexene selectivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. agilent.com [agilent.com]

industrial manufacturing routes for 1-Octene

An In-depth Technical Guide to the Industrial Manufacturing Routes for 1-Octene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octene, a linear alpha-olefin, is a crucial comonomer in the production of polyethylene (B3416737), particularly linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE). Its incorporation into the polymer chain imparts desirable properties such as improved tear strength and stress crack resistance. Beyond polymerization, 1-octene serves as a precursor for the synthesis of plasticizer alcohols, synthetic lubricants, and other specialty chemicals. This technical guide provides a comprehensive overview of the core industrial manufacturing routes for 1-octene, detailing the underlying chemistry, experimental protocols, and process data to support research and development activities. The primary commercial methods for 1-octene production are ethylene (B1197577) oligomerization, Fischer-Tropsch synthesis followed by recovery, hydroformylation of 1-heptene (B165124) with subsequent dehydration, and the telomerization of 1,3-butadiene (B125203).

Ethylene Oligomerization

Ethylene oligomerization is a dominant route for the production of linear alpha-olefins, including 1-octene. This process can be tailored to produce a broad spectrum of alpha-olefins or selectively target specific chain lengths.

Non-selective Ethylene Oligomerization (e.g., Shell Higher Olefin Process - SHOP)

The Shell Higher Olefin Process (SHOP) is a well-established industrial process that produces a wide distribution of linear alpha-olefins.[1][2] 1-Octene is one of the products in the resulting mixture and is separated via distillation.

Experimental Protocol:

A typical laboratory-scale setup for ethylene oligomerization mimicking the SHOP process would involve the following steps:

-

Catalyst Preparation: A nickel-phosphine complex is commonly used as the catalyst. This can be prepared by reacting a nickel salt (e.g., NiCl₂·6H₂O) with a phosphine (B1218219) ligand, such as a derivative of (diphenylphosphino)acetic acid, in a suitable solvent. The active catalyst is formed in situ by the reduction of the nickel complex.

-

Reaction Setup: A high-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet ports is required.

-

Procedure:

-

The reactor is charged with a polar solvent, typically 1,4-butanediol, which dissolves the catalyst but not the olefin products, facilitating catalyst recycling.[3]

-

The catalyst system is introduced into the reactor under an inert atmosphere.

-

The reactor is sealed and purged with ethylene.

-

The temperature is raised to 80-120°C, and the ethylene pressure is increased to 70-140 bar.[1][4]

-

The reaction is allowed to proceed for a set duration, with ethylene being continuously fed to maintain the pressure.

-

After the reaction, the reactor is cooled, and the pressure is released.

-

The product mixture, which forms a separate phase from the catalyst-containing solvent, is collected.

-

-

Product Separation: The resulting mixture of linear alpha-olefins is separated by fractional distillation to isolate 1-octene from other chain lengths.

Selective Ethylene Tetramerization

A significant advancement in ethylene oligomerization is the development of catalyst systems that selectively produce 1-octene through the tetramerization of ethylene.[5] This "on-purpose" production method offers high selectivity, minimizing the formation of other alpha-olefins.

Experimental Protocol:

The selective tetramerization of ethylene to 1-octene is typically carried out using a chromium-based catalyst system.

-

Catalyst System: The catalyst system generally consists of three components:

-

A chromium source, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃).

-

A ligand, commonly a diphosphinoamine ligand like (C₆H₅)₂PN(i-Pr)P(C₆H₅)₂.

-

A cocatalyst or activator, which is typically an organoaluminum compound like modified methylaluminoxane (B55162) (MMAO).

-

-

Reaction Setup: A similar high-pressure autoclave reactor as described for non-selective oligomerization is used.

-

Procedure:

-

The reactor is charged with a suitable inert solvent, such as toluene (B28343) or cyclohexane.

-

The chromium source and the ligand are added to the reactor under an inert atmosphere.

-

The cocatalyst (e.g., MMAO) is then introduced.

-

The reactor is sealed, and ethylene is introduced to the desired pressure (e.g., 45 bar).

-

The reaction is conducted at a controlled temperature, typically in the range of 40-80°C.

-

After the reaction period, the reaction is quenched, for example, by adding an alcohol.

-

The product mixture is then analyzed to determine the yield and selectivity of 1-octene.

-

Quantitative Data for Ethylene Oligomerization:

| Process | Catalyst System | Temperature (°C) | Pressure (bar) | 1-Octene Selectivity (%) | Catalyst Activity (kg product/g catalyst·h) | Reference(s) |

| SHOP (Typical) | Nickel-phosphine complex | 80 - 120 | 70 - 140 | Part of a broad distribution | High | [1][4] |

| Selective Tetramerization | Cr(acac)₃ / (Ph₂P)₂N(iPr) / MMAO | 45 | 45 | >70 | >100,000 g/g Cr/h | [5][6] |

| Selective Tetramerization | [iPrN{P(C₆H₄-p-Si(nBu)₃)₂}₂CrCl₂]⁺[B(C₆F₅)₄]⁻ | 40 | 35 | 75 | 6900 | [7] |

Process Flow Diagram for Selective Ethylene Tetramerization:

Caption: Workflow for selective ethylene tetramerization to 1-octene.

Fischer-Tropsch (FT) Synthesis

The Fischer-Tropsch (FT) process is a collection of chemical reactions that convert a mixture of carbon monoxide and hydrogen (syngas) into liquid hydrocarbons.[8] This process typically yields a wide range of products, and 1-octene is recovered from the C₈ fraction of the product stream. Sasol is a major producer of 1-octene via this route, using syngas derived from coal.[1]

Experimental Protocol:

A laboratory-scale FT synthesis experiment for the production of alpha-olefins would generally involve:

-

Catalyst Preparation: Iron-based catalysts are commonly used for the production of olefins in FT synthesis.[9] A typical preparation involves the precipitation of an iron salt (e.g., iron nitrate) with a base (e.g., ammonia (B1221849) or sodium carbonate). Promoters such as potassium and copper can be added to enhance activity and selectivity. The resulting precipitate is washed, dried, and calcined.

-

Catalyst Activation (Reduction): Before the reaction, the calcined catalyst is activated by reduction in a stream of hydrogen or syngas at elevated temperatures (e.g., 250-400°C). This step is crucial for forming the active iron carbide phases.

-

Reaction Setup: A fixed-bed or slurry-phase reactor capable of handling high temperatures and pressures is used.

-

Procedure:

-

The activated catalyst is placed in the reactor.

-

Syngas (a mixture of H₂ and CO, typically with an H₂/CO ratio of 1 to 2) is introduced into the reactor.

-

The reaction is carried out at a temperature of 300-350°C and a pressure of 10-40 bar.

-

The gaseous products are cooled to condense the liquid hydrocarbons and water.

-

The uncondensed gas is analyzed to determine the conversion of CO and H₂.

-

-

Product Separation and Purification: The liquid product is a complex mixture of hydrocarbons. 1-Octene is separated from this mixture through a series of distillation steps. The initial concentration of 1-octene in a narrow C₈ distillation cut can be around 60%.[10]

Quantitative Data for Fischer-Tropsch Synthesis:

| Catalyst System | Temperature (°C) | Pressure (MPa) | H₂/CO Ratio | CO Conversion (%) | C₂-C₄ Olefin Selectivity (%) | Reference(s) |

| Fe-based (K-promoted) | 300-330 | 0.5 | 1 | High | High | [9] |

| Na-promoted Fe₁Zn₁.₂Oₓ | 340 | 2.0 | - | ~45 | 61.3 (total olefins) | [11] |

| Precipitated Iron | 265 | 2.3 | 3 | High | - | [12] |

Process Flow Diagram for Fischer-Tropsch Synthesis Route to 1-Octene:

Caption: Fischer-Tropsch synthesis workflow for 1-octene production.

Hydroformylation of 1-Heptene and Dehydration of 1-Octanol (B28484)

This multi-step process, also commercialized by Sasol, involves the conversion of 1-heptene, which can be sourced from a Fischer-Tropsch product stream, into 1-octene.[1][13]

Hydroformylation of 1-Heptene to Octanal (B89490)

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.

Experimental Protocol:

-

Catalyst System: Rhodium-based catalysts, often with phosphine ligands (e.g., triphenylphosphine), are highly effective for hydroformylation.[14][15] Cobalt catalysts can also be used.

-

Reaction Setup: A high-pressure autoclave reactor is required.

-

Procedure:

-

The reactor is charged with 1-heptene, a suitable solvent (e.g., toluene), and the rhodium catalyst precursor and ligand.

-

The reactor is sealed and purged with syngas (CO and H₂).

-

The reactor is pressurized with an equimolar mixture of CO and H₂ to the desired pressure (e.g., 30-40 bar).

-

The temperature is raised to 70-120°C.

-

The reaction progress can be monitored by the uptake of syngas.

-

After the reaction, the reactor is cooled, and the pressure is released.

-

The product, primarily n-octanal and its isomer 2-methylheptanal, is isolated from the catalyst.

-

Hydrogenation of Octanal to 1-Octanol

The octanal produced is then hydrogenated to 1-octanol.

Experimental Protocol:

This is a standard hydrogenation reaction that can be carried out using various catalysts.

-

Catalyst: Common hydrogenation catalysts such as Raney nickel, palladium on carbon (Pd/C), or ruthenium on carbon (Ru/C) can be used.

-

Reaction Setup: A hydrogenation reactor (e.g., a Parr hydrogenator) is suitable.

-

Procedure:

-

The reactor is charged with the octanal, a solvent (e.g., ethanol), and the catalyst.

-

The reactor is sealed and purged with hydrogen.

-

The reactor is pressurized with hydrogen to a typical pressure of 10-50 bar.

-

The mixture is heated to 50-150°C and agitated.

-

After the reaction is complete (indicated by the cessation of hydrogen uptake), the catalyst is filtered off to yield 1-octanol.

-

Dehydration of 1-Octanol to 1-Octene

The final step is the dehydration of 1-octanol to produce 1-octene.

Experimental Protocol:

-

Catalyst: Alumina (B75360) (Al₂O₃) is a common catalyst for the vapor-phase dehydration of alcohols.[4][13] The catalyst's properties, such as its surface area and acidity, can be modified by calcination temperature and the addition of promoters like barium to improve selectivity to 1-octene.[16]

-

Reaction Setup: A fixed-bed flow reactor is typically used. The reactor is a tube packed with the catalyst and placed in a furnace.

-

Procedure:

-

The alumina catalyst is packed into the reactor tube.

-

The catalyst is pre-treated by heating under a flow of inert gas (e.g., nitrogen) to the reaction temperature.

-

1-Octanol is vaporized and passed through the catalyst bed at a controlled flow rate (defined by the liquid hourly space velocity, LHSV).

-

The reaction is typically carried out at atmospheric pressure and a temperature of 300-400°C.[4]

-

The products exiting the reactor are cooled to condense the liquid, which is then collected and analyzed. The main products are 1-octene, other octene isomers, and unreacted 1-octanol.

-

Quantitative Data for 1-Heptene Hydroformylation and 1-Octanol Dehydration:

| Step | Catalyst System | Temperature (°C) | Pressure (bar) | Product Selectivity (%) | Conversion (%) | Reference(s) |

| 1-Heptene Hydroformylation | Rh complex with PPh₃ | 70 - 120 | 30 - 40 | High for linear aldehyde | High | [14] |

| 1-Octanol Dehydration | γ-Al₂O₃ (calcined at 500°C) | 350-400 | Atmospheric | High for 1-octene | High | [10] |

| 1-Octanol Dehydration | 1.5wt% Ba/Al₂O₃ | 400 | Atmospheric | High for 1-octene | High | [16] |

Process Flow Diagram for 1-Octene from 1-Heptene:

Caption: Multi-step synthesis of 1-octene from 1-heptene.

Telomerization of 1,3-Butadiene

The Dow Chemical Company has commercialized a process for producing 1-octene from 1,3-butadiene.[3][17] This route involves the telomerization of butadiene with methanol (B129727), followed by hydrogenation and cracking.

Experimental Protocol:

-

Telomerization of 1,3-Butadiene with Methanol:

-

Catalyst System: A palladium-based catalyst, typically with a phosphine ligand, is used.

-

Reaction Setup: A pressure reactor is required.

-

Procedure:

-

The reactor is charged with 1,3-butadiene, methanol, and the palladium catalyst system.

-

The reaction is carried out in the liquid phase under pressure to keep the butadiene liquefied.

-

The reaction temperature is typically in the range of 60-100°C.

-

The main product is 1-methoxy-2,7-octadiene.

-

-

-

Hydrogenation of 1-Methoxy-2,7-octadiene:

-

The diene is then fully hydrogenated to 1-methoxyoctane (B1618030) using a standard hydrogenation catalyst (e.g., Pd/C) and procedure, similar to the hydrogenation of octanal described previously.

-

-

Cracking of 1-Methoxyoctane:

-

The 1-methoxyoctane is subjected to thermal or catalytic cracking to yield 1-octene and methanol. The methanol can be recycled back to the telomerization step.

-

This step is typically carried out at elevated temperatures in a flow reactor.

-

Process Flow Diagram for 1-Octene from Butadiene:

Caption: Dow process for 1-octene synthesis from 1,3-butadiene.

Conclusion

The industrial production of 1-octene is dominated by a few key chemical processes, each with its own set of advantages and challenges. Ethylene oligomerization, particularly selective tetramerization, offers a direct and high-selectivity route to 1-octene. The Fischer-Tropsch synthesis provides a pathway from non-petroleum feedstocks like coal and natural gas, but requires extensive product separation. The multi-step synthesis from 1-heptene and the telomerization of butadiene represent alternative routes that leverage different starting materials. The choice of a particular manufacturing route depends on factors such as feedstock availability, desired product purity, and economic considerations. This guide provides the foundational technical details of these processes to aid researchers and professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethylene tetramerization: a new route to produce 1-octene in exceptionally high selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 10.2. Fischer-Tropsch Synthesis | netl.doe.gov [netl.doe.gov]

- 9. Fischer–Tropsch Synthesis for Light Olefins from Syngas: A Review of Catalyst Development [mdpi.com]

- 10. shokubai.org [shokubai.org]

- 11. Linear α-olefin production with Na-promoted Fe–Zn catalysts via Fischer–Tropsch synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02471A [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. researchgate.net [researchgate.net]

- 15. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. WO1992010450A1 - Process for producing 1-octene - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Octene Reaction Mechanisms in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reaction mechanisms of 1-octene, a versatile alpha-olefin, in organic synthesis. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing key transformations, including hydroboration-oxidation, epoxidation, ozonolysis, hydroformylation, and Ziegler-Natta polymerization. The content herein emphasizes mechanistic understanding, practical experimental protocols, and quantitative data to facilitate laboratory application and process development.

Hydroboration-Oxidation of 1-Octene

The hydroboration-oxidation of 1-octene is a two-step reaction sequence that yields the anti-Markovnikov alcohol, 1-octanol, with high regioselectivity.[1][2] This method is a cornerstone of organic synthesis for the preparation of primary alcohols from terminal alkenes.

Reaction Mechanism

The reaction proceeds via a syn-addition of a borane (B79455) reagent (commonly BH₃•THF) across the double bond of 1-octene.[3][4] The boron atom adds to the less substituted carbon, and a hydride shifts to the more substituted carbon. This regioselectivity is driven by both steric and electronic factors. The resulting trialkylborane is then oxidized in the second step, typically with hydrogen peroxide and a base, to replace the carbon-boron bond with a carbon-hydroxyl bond, yielding 1-octanol.[1][3] A minor product, 2-octanol, may also be formed.[2]

Experimental Protocol

The following protocol is a representative procedure for the hydroboration-oxidation of 1-octene.

Materials:

-

1-Octene

-

Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Deionized water

-

Ice bath

-

Round-bottom flask, condenser, addition funnel, magnetic stirrer

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

-

Charge the flask with 1-octene (e.g., 12 mmol) and anhydrous THF (e.g., 2 mL).

-

Cool the flask in an ice bath.

-

Slowly add BH₃•THF solution (e.g., 4 mmol, 1 equivalent of BH₃ for 3 equivalents of alkene) to the stirred solution of 1-octene over 10-15 minutes.[5]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Slowly add water to quench any excess borane, followed by the addition of 3 M NaOH solution (e.g., 1.4 mL).[5]

-

Carefully add 30% H₂O₂ solution (e.g., 1.4 mL) dropwise, keeping the temperature below 50 °C with an ice bath.[5]

-

Heat the mixture to reflux for 1 hour to ensure complete oxidation.

-

Cool the reaction mixture, and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1-octanol. The product can be further purified by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Reactant Ratio | 3 eq. 1-Octene : 1 eq. BH₃ | [5] |

| Reaction Time (Hydroboration) | 1 hour at room temperature | [6] |

| Reaction Time (Oxidation) | 1 hour at reflux | [6] |

| Typical Yield | Can be calculated from experimental data | [5][6] |

Epoxidation of 1-Octene

Epoxidation of 1-octene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 1,2-epoxyoctane (B1223023). This reaction is a stereospecific syn-addition where the stereochemistry of the starting alkene is retained in the epoxide product.[7]

Reaction Mechanism

The reaction proceeds through a concerted "butterfly" mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step.[7][8] The π-bond of the alkene acts as the nucleophile, attacking the electrophilic oxygen of the peroxy acid.

Experimental Protocol

The following is a general procedure for the epoxidation of 1-octene.

Materials:

-

1-Octene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-octene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA is typically in a slight molar excess relative to the alkene.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess peroxy acid by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 1,2-epoxyoctane, which can be purified by column chromatography or distillation.

A variation of this procedure involves the in-situ formation of performic acid from hydrogen peroxide and formic acid.[3]

Quantitative Data

| Parameter | Value | Reference |

| Reactant Ratio (1-Octene:Performic Acid) | 0.446 mol : 0.15 mol | [3] |

| Reaction Temperature | 60 °C | [3] |

| Reaction Time | 2 hours | [3] |

| Catalyst Loading (Co@Fe₃O₄/SiO₂) | 2.5 mol% | [9] |

| Yield (with Co catalyst) | Excellent yields reported | [9] |

Ozonolysis of 1-Octene

Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of 1-octene, leading to the formation of carbonyl compounds. The nature of the final products depends on the workup conditions.

Reaction Mechanism

Ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (molozonide).[10] This intermediate rapidly rearranges to a more stable secondary ozonide (trioxolane) via a retro-1,3-dipolar cycloaddition to form a carbonyl compound and a carbonyl oxide (Criegee intermediate), followed by another 1,3-dipolar cycloaddition.[11]

Experimental Protocol

Materials:

-

1-Octene

-

Methanol or Dichloromethane (solvent)

-

Ozone (from an ozone generator)

-

Reducing agent (e.g., dimethyl sulfide (B99878), zinc dust) or Oxidizing agent (e.g., hydrogen peroxide)

-

Dry ice/acetone bath

Procedure:

-

Dissolve 1-octene in a suitable solvent (e.g., methanol) in a gas washing bottle or a flask with a fritted gas inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.[10]

-

Bubble ozone-enriched oxygen through the solution. The reaction is typically monitored for the appearance of a blue color, indicating the presence of unreacted ozone.[10]

-

Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.

-

Reductive Workup: Add a reducing agent like dimethyl sulfide or zinc dust and allow the mixture to warm to room temperature. This will yield heptanal and formaldehyde.

-

Oxidative Workup: Add hydrogen peroxide to the reaction mixture. This will oxidize the initially formed aldehyde to heptanoic acid and formaldehyde to carbon dioxide.

-

Isolate the products through extraction and distillation.

Quantitative Data

| Parameter | Value | Reference |

| Reaction Temperature | -78 °C | [10] |

| Rate Constant (vs. isoprene) | Relative rates have been determined | [12] |

| Product Yields | Dependent on workup conditions | [11] |

Hydroformylation of 1-Octene

Hydroformylation, or the oxo process, is a significant industrial reaction that converts 1-octene into C9 aldehydes, primarily nonanal (B32974) and its isomers.[13][14] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, typically using a rhodium or cobalt catalyst.

Reaction Mechanism

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves the following key steps:

-

Formation of a catalytically active hydrido-carbonyl-phosphine complex.

-

Coordination of the alkene (1-octene).

-

Migratory insertion of the alkene into the rhodium-hydride bond to form an alkyl-rhodium complex. This step determines the regioselectivity (linear vs. branched aldehyde).

-

Coordination of carbon monoxide.

-

Migratory insertion of CO into the rhodium-alkyl bond to form an acyl-rhodium complex.

-

Oxidative addition of H₂.

-

Reductive elimination of the aldehyde product and regeneration of the catalyst.

Experimental Protocol (General)

Materials:

-

1-Octene

-

Rhodium precursor (e.g., [Rh(acac)(CO)₂])

-

Phosphine (B1218219) ligand (e.g., triphenylphosphine)

-

Solvent (e.g., toluene, or supercritical CO₂)

-

Syngas (CO/H₂)

-

High-pressure reactor (autoclave)

Procedure:

-

Charge the autoclave with the rhodium precursor, the phosphine ligand, and the solvent under an inert atmosphere.

-

Add 1-octene to the reactor.

-

Seal the reactor and purge with syngas.

-

Pressurize the reactor with the desired pressure of CO and H₂ (e.g., 2.0 MPa).[14]

-

Heat the reactor to the desired temperature (e.g., 100 °C) with stirring.[14]

-

Monitor the reaction progress by gas uptake or by sampling and analyzing the reaction mixture (e.g., by GC).

-

After the reaction, cool the reactor, vent the excess gas, and recover the product mixture.

-

The products can be separated and purified by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | Rh(CO)₂(acac) with trifluoromethyl-substituted triphenylphosphine (B44618) ligands | [13] |

| Solvent | Supercritical CO₂, hexane, toluene | [13] |

| Turnover Frequency (TOF) | Up to 9820 mol(1-octene) mol(Rh)⁻¹ h⁻¹ in scCO₂ | [13] |

| n:iso ratio | 4.6-4.8 with P(C₆H₄-3-CF₃)₃ ligand | [13] |

| Pressure | 2.0 MPa to 140 bar | [8][14] |

| Temperature | 100-140 °C | [8][15] |

| Conversion (Rh/PSA-PPh₃) | 96.3% | [14] |

| Aldehyde Selectivity (Rh/PSA-PPh₃) | 98.4% | [14] |

Ziegler-Natta Polymerization of 1-Octene